molecular formula C17H17N3O2S B5705104 4-CYANO-NN3-TRIMETHYL-5-(4-METHYLBENZAMIDO)THIOPHENE-2-CARBOXAMIDE

4-CYANO-NN3-TRIMETHYL-5-(4-METHYLBENZAMIDO)THIOPHENE-2-CARBOXAMIDE

Cat. No.: B5705104
M. Wt: 327.4 g/mol
InChI Key: YHSUBQQQOVRBMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-CYANO-NN3-TRIMETHYL-5-(4-METHYLBENZAMIDO)THIOPHENE-2-CARBOXAMIDE is a complex organic compound with the molecular formula C17H17N3O2S and a molecular weight of 327.40078 . This compound is characterized by its thiophene ring, which is a five-membered ring containing sulfur, and various functional groups including cyano, methyl, and benzamido groups.

Preparation Methods

The synthesis of 4-CYANO-NN3-TRIMETHYL-5-(4-METHYLBENZAMIDO)THIOPHENE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group tolerant conditions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.

Chemical Reactions Analysis

4-CYANO-NN3-TRIMETHYL-5-(4-METHYLBENZAMIDO)THIOPHENE-2-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. .

Scientific Research Applications

4-CYANO-NN3-TRIMETHYL-5-(4-METHYLBENZAMIDO)THIOPHENE-2-CARBOXAMIDE has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-CYANO-NN3-TRIMETHYL-5-(4-METHYLBENZAMIDO)THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4-CYANO-NN3-TRIMETHYL-5-(4-METHYLBENZAMIDO)THIOPHENE-2-CARBOXAMIDE can be compared with other thiophene derivatives, such as:

Properties

IUPAC Name

4-cyano-N,N,3-trimethyl-5-[(4-methylbenzoyl)amino]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-10-5-7-12(8-6-10)15(21)19-16-13(9-18)11(2)14(23-16)17(22)20(3)4/h5-8H,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHSUBQQQOVRBMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C(=C(S2)C(=O)N(C)C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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